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molecular formula C5H7N5OS B8670884 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- CAS No. 4765-69-9

2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso-

Cat. No. B8670884
M. Wt: 185.21 g/mol
InChI Key: FKXXHJGOVBNVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642381B2

Procedure details

Hydrazine hydrate (55% solution, 14.5 mL) was added rapidly to a suspension of (12.0 g; 64.9 mmol) of 6-Methylthio-5-nitroso-pyrimidine-2,4-diamine 2 in DMF at room temperature. The mixture was allowed to stir overnight and then the bright pink mixture was filtered and the solid washed several times with DMF followed by ether and then air dried to give 9.53 g of 6-Hydrazino-5-nitroso-pyrimidine-2,4-diamine as bright pink solid.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].CS[C:6]1[N:11]=[C:10]([NH2:12])[N:9]=[C:8]([NH2:13])[C:7]=1[N:14]=[O:15]>CN(C=O)C>[NH:2]([C:6]1[N:11]=[C:10]([NH2:12])[N:9]=[C:8]([NH2:13])[C:7]=1[N:14]=[O:15])[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
14.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
12 g
Type
reactant
Smiles
CSC1=C(C(=NC(=N1)N)N)N=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the bright pink mixture was filtered
WASH
Type
WASH
Details
the solid washed several times with DMF
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(N)C1=C(C(=NC(=N1)N)N)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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